molecular formula C14H11FN4O4 B2815388 N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 899974-61-9

N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2815388
CAS No.: 899974-61-9
M. Wt: 318.264
InChI Key: ARRPGKKNFSTTCF-UHFFFAOYSA-N
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Description

N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound characterized by its unique structural features, including a nitro group, a fluorine atom, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the core components. The nitro group and fluorine atom are introduced through specific reactions, often involving nitration and halogenation processes, respectively. The pyridine ring is usually incorporated through a coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitro group makes it susceptible to reduction, while the fluorine atom can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Reduction: Common reagents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin chloride.

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

  • Substitution: Electrophilic substitution reactions can be facilitated by strong acids or Lewis acids.

Major Products Formed:

  • Reduction: The nitro group can be reduced to an amino group, resulting in the formation of N1-(4-fluoro-3-aminophenyl)-N2-(pyridin-4-ylmethyl)oxalamide.

  • Oxidation: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the specific conditions used.

  • Substitution: Electrophilic substitution can introduce additional functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound has shown promise as a potential drug candidate. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The nitro group and fluorine atom play crucial roles in its biological activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to the modulation of various cellular pathways.

Comparison with Similar Compounds

  • N1-(3-fluoro-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide

  • N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide

  • N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide

Uniqueness: N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of both a nitro group and a fluorine atom in the para position relative to each other is relatively uncommon and can lead to unique chemical and biological properties.

Properties

IUPAC Name

N'-(4-fluoro-3-nitrophenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O4/c15-11-2-1-10(7-12(11)19(22)23)18-14(21)13(20)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRPGKKNFSTTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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